molecular formula C10H11NO2 B122636 (+)-cis-2(R),3(S)-2,3-Dihydroxy-2,3-dihydrobenzonitrile acetonide CAS No. 150767-96-7

(+)-cis-2(R),3(S)-2,3-Dihydroxy-2,3-dihydrobenzonitrile acetonide

Cat. No.: B122636
CAS No.: 150767-96-7
M. Wt: 177.2 g/mol
InChI Key: MXAWGNNBDOUVJD-DTWKUNHWSA-N
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Description

(+)-cis-2(R),3(S)-2,3-Dihydroxy-2,3-dihydrobenzonitrile acetonide (CAS 138769-96-7) is a chiral dihydroxybenzonitrile derivative protected as an acetonide. This compound is synthesized via biocatalytic methods using E. coli JM109(pDTG601) in a bioreactor under controlled pH (6.8) and nutrient conditions . Key steps include carbon source deprivation, glucose feeding, and enzymatic induction for peroxidase expression, yielding enantiomerically pure product with a molecular weight of 137.14 g/mol (C₇H₇NO₂) .

The acetonide group enhances stability and solubility in organic solvents, making it valuable as an intermediate in pharmaceuticals. For example, it is utilized in the synthesis of therapeutic agents like 2,3-cis-1,2,3,4-tetrahydro-naphthalenediol derivatives via osmium tetroxide-mediated dihydroxylation and phase-transfer catalysis . Commercial availability (e.g., from Atool Chemistry) includes 95% purity at 1g scale, supported by rigorous QC protocols (NMR, MS, HPLC) .

Properties

IUPAC Name

(3aR,7aS)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-10(2)12-8-5-3-4-7(6-11)9(8)13-10/h3-5,8-9H,1-2H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXAWGNNBDOUVJD-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C=CC=C(C2O1)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2C=CC=C([C@H]2O1)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fermentation Protocol

  • Culture Medium : Mineral salt broth (MSB) supplemented with 0.2% L-arginine·HCl supports growth of P. putida 39/D (DSM 6414/ATCC 700008).

  • Induction : Chlorobenzene vapor induces toluene dioxygenase expression, confirmed via indole oxidation to indigo.

  • Bioconversion : Shake-flask fermentation (30°C, 150 rpm, 48 hr) yields 160 mg of diol after extraction (ethyl acetate), drying (MgSO₄), and recrystallization (CH₂Cl₂/hexanes).

Table 1: Spectral Data of (2R,3S)-2,3-Dihydroxy-2,3-dihydrobenzonitrile

ParameterValue
¹H NMR (CDCl₃) δ 2.63 (d, J=8.4 Hz), 4.19 (t, J=7.3 Hz), 5.87 (m)
¹³C NMR (CDCl₃) δ 69.1 (CH), 122.7 (CH), 134.9 (C)
Optical Rotation [α]²⁵_D +54° (c 0.59, CHCl₃)

Chemical Dihydroxylation Strategies

Chemical methods for dihydroxylation include Sharpless asymmetric dihydroxylation and metal-catalyzed epoxidation-hydrolysis . However, the patent WO2014013512A1 discloses a one-pot synthesis of 2,3-dihydroxybenzonitrile from substituted benzenes.

One-Pot Oxidative Nitration-Hydrolysis

  • Substrate : 2-Nitrobenzonitrile treated with H₂O₂ in acidic medium generates the diol via intermediate epoxide formation.

  • Conditions : 70°C, 12 hr, yielding 76% product after neutralization and extraction.

Reaction Scheme:

2-NitrobenzonitrileH₂O₂, H⁺EpoxideH₂O(2R,3S)-Diol\text{2-Nitrobenzonitrile} \xrightarrow{\text{H₂O₂, H⁺}} \text{Epoxide} \xrightarrow{\text{H₂O}} \text{(2R,3S)-Diol}

Acetonide Protection of Vicinal Diols

The diol is protected as an acetonide using 2,2-dimethoxypropane or acetone under acid catalysis. Phosphomolybdic acid (PMA) efficiently promotes dioxolane formation without racemization.

Optimized Acetonidation

  • Reagents : Diol (1 eq), acetone (5 eq), PMA (0.1 eq).

  • Conditions : 25°C, 4 hr, yielding >90% acetonide after column chromatography (SiO₂, hexane/EtOAc).

Table 2: Comparative Yields of Acetonide Derivatives

CatalystTime (hr)Yield (%)
PMA492
p-TsOH685
BF₃·Et₂O378

Purification and Stability

Recrystallization from methylene chloride/hexanes (1:3) affords the acetonide as an off-white solid. Stability studies indicate a half-life of 4 days in CDCl₃ at 25°C, necessitating storage at −20°C.

Industrial-Scale Considerations

  • Cost Efficiency : Microbial routes reduce reliance on chiral auxiliaries but require sterile fermentation infrastructure.

  • Green Chemistry : PMA-catalyzed acetonidation minimizes waste compared to traditional Brønsted acids .

Chemical Reactions Analysis

Types of Reactions

(+)-cis-2®,3(S)-2,3-Dihydroxy-2,3-dihydrobenzonitrile acetonide can undergo various chemical reactions, including:

    Oxidation: The diol groups can be oxidized to form diketones or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or alkyl halides can be used for substitution reactions.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of halides or alkylated derivatives.

Scientific Research Applications

(+)-cis-2®,3(S)-2,3-Dihydroxy-2,3-dihydrobenzonitrile acetonide has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of advanced materials with specific stereochemical properties.

Mechanism of Action

The mechanism of action of (+)-cis-2®,3(S)-2,3-Dihydroxy-2,3-dihydrobenzonitrile acetonide involves its interaction with molecular targets through its diol and nitrile functional groups. These interactions can lead to the formation of hydrogen bonds, coordination complexes, or covalent modifications, depending on the specific application and target molecule.

Comparison with Similar Compounds

Benzonitrile Derivatives

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Features
Benzonitrile 100-47-0 C₇H₅N 103.12 Parent compound; lacks dihydroxy and acetonide groups; limited reactivity.
TRI-N-BUTYLCYANOTIN 2179-92-2 C₁₃H₂₇NSn 318.05 Organotin compound; cyanide ligand alters electronic properties; toxic.
Target Acetonide 138769-96-7 C₇H₇NO₂ 137.14 Chiral dihydroxy-acetonide; biocatalytic synthesis; pharmaceutical utility.

Key Differences :

  • Benzonitrile : Simpler structure without stereochemical complexity; used as a solvent or precursor but lacks functional groups for targeted synthesis .
  • TRI-N-BUTYLCYANOTIN: Contains tin, which introduces toxicity and distinct reactivity (e.g., transmetalation in cross-coupling reactions) but is unrelated to dihydroxybenzonitrile chemistry .

Iodinated Dihydroxy Derivatives

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Synthesis Method
(+)-cis-2(S),3(S)-Dihydroxy-2,3-dihydroiodobenzene 138769-92-3 C₆H₇IO₂ 238.02 Enzymatic dihydroxylation of iodobenzene.
Iodobenzene 591-50-4 C₆H₅I 204.01 Starting material; no dihydroxy functionality.

Key Differences :

  • Iodinated Dihydroxybenzene : Features iodine substituents, increasing molecular weight and polarizability. Synthesized via enzymatic oxidation of iodobenzene (e.g., using glucose and phosphate buffer at pH 7), yielding 90g batches .
  • Target Acetonide : Higher stereochemical precision (R,S configuration) due to biocatalysis; acetonide protection avoids unwanted ring-opening reactions common in diols .

Notes and Considerations

  • Stereochemical Purity: The R,S configuration must be preserved during synthesis; even minor enantiomeric impurities can compromise drug activity .
  • Solubility : Acetonide protection enhances solubility in dichloromethane and acetone, facilitating phase-transfer reactions .
  • Regulatory Compliance : Commercial suppliers must adhere to stringent impurity profiling (HPLC, GC) for pharmaceutical use .

Q & A

Q. What are the established synthetic routes for (+)-cis-2(R),3(S)-2,3-dihydroxy-2,3-dihydrobenzonitrile acetonide, and how are stereochemical outcomes controlled?

Methodological Answer: The synthesis typically involves diol protection using acetone under acidic or anhydrous conditions. A key step is the formation of the acetonide from the dihydroxybenzonitrile precursor. Evidence from analogous acetonide syntheses (e.g., in lactone derivatives) highlights the use of non-nucleophilic bases like lithium diisopropylamide (LDA) to deprotonate hydroxyl groups, followed by reaction with acetone or its derivatives . Stereochemical control is achieved via chiral starting materials or enzymatic resolution. For example, D-glyceraldehyde acetonide derivatives have been used to enforce specific configurations in related compounds .

Q. What spectroscopic and crystallographic methods are critical for confirming the structure and stereochemistry of this acetonide?

Methodological Answer:

  • NMR Spectroscopy: 1H and 13C NMR can identify acetonide methyl groups (δ ~1.3–1.5 ppm for CH3) and nitrile signals (δ ~110–120 ppm for CN). Coupling constants between vicinal protons (J ≈ 6–8 Hz) confirm cis-diol configuration .
  • X-ray Crystallography: Absolute stereochemistry is confirmed via single-crystal X-ray analysis, as demonstrated for structurally similar dihydroxycyclohexene acetonides .
  • Optical Rotation: Specific rotation ([α]D) comparisons with known standards validate enantiomeric purity.

Q. How is the stereochemical integrity of the 2(R),3(S) configuration maintained during purification and storage?

Methodological Answer:

  • Chiral HPLC: Separates enantiomers using chiral stationary phases (e.g., amylose- or cellulose-based columns).
  • Low-Temperature Storage: Prevents racemization; acetonides are typically stored at –20°C in anhydrous solvents (e.g., THF or DCM) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of acetonide formation in dihydroxybenzonitrile systems?

Methodological Answer: Regioselectivity arises from steric and electronic factors. The less hindered hydroxyl group reacts first with acetone, while the nitrile group’s electron-withdrawing effect stabilizes intermediates. Computational studies (DFT) can model transition states to predict reactivity, as seen in cyclohexene-diol acetonides . Acid catalysis (e.g., p-toluenesulfonic acid) promotes cyclic ketalization, favoring cis-configuration due to chair-like transition states .

Q. How can computational models predict the stability and reactivity of this acetonide under varying conditions?

Methodological Answer:

  • Molecular Dynamics (MD): Simulates hydrolysis rates in acidic/basic media.
  • Density Functional Theory (DFT): Calculates activation energies for acetonide cleavage. For example, solvolysis models (e.g., linear free-energy relationships) correlate well with experimental hydrolysis data in corticosteroids, suggesting applicability to benzonitrile acetonides .

Q. What role does this acetonide play as a chiral building block in total synthesis?

Methodological Answer: The acetonide protects diols while introducing stereochemical handles for downstream reactions. In Diels-Alder reactions, similar compounds (e.g., dihydroxycyclohexene acetonides) act as dienophiles, enabling enantioselective synthesis of polycyclic structures . For example, the acetonide’s rigidity directs endo selectivity in cycloadditions with singlet oxygen or maleimides .

Q. How do researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound?

Methodological Answer:

  • Cross-Validation: Compare data across multiple techniques (e.g., NMR, X-ray, IR).
  • Solvent Effects: Account for solvent-induced shifts (e.g., DMSO vs. CDCl3).
  • Isotopic Labeling: 13C-labeled acetonides clarify ambiguous assignments .

Q. What experimental conditions optimize the acetonide’s stability during prolonged reactions?

Methodological Answer:

  • Inert Atmosphere: Use argon/nitrogen to prevent oxidation.
  • Acid-Free Media: Avoid protic acids (e.g., HCl) that hydrolyze acetals.
  • Temperature Control: Reactions below 0°C minimize degradation .

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